7-Bromoquinolin-6-amine
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Overview
Description
7-Bromoquinolin-6-amine is a heterocyclic aromatic compound with the molecular formula C9H7BrN2. It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds. The presence of both bromine and amine groups in its structure makes it a versatile compound in synthetic organic chemistry and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoquinolin-6-amine can be achieved through various methods. One common approach involves the bromination of quinolin-6-amine. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Bromoquinolin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form nitro derivatives or reduced to form more complex amine structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted quinoline derivatives can be formed.
Oxidation Products: Nitroquinoline derivatives.
Reduction Products: Aminoquinoline derivatives.
Scientific Research Applications
7-Bromoquinolin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research has shown its potential in developing anti-cancer, anti-microbial, and anti-inflammatory agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Bromoquinolin-6-amine largely depends on its application. In medicinal chemistry, it often targets specific enzymes or receptors in biological systems. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
- 3-Bromoquinolin-7-amine
- 6-Amino-5-bromoquinoline
- Quinoline and its derivatives
Comparison: 7-Bromoquinolin-6-amine is unique due to the specific positioning of the bromine and amine groups, which can significantly influence its reactivity and biological activity. Compared to its isomers and other quinoline derivatives, it may exhibit different pharmacological properties and synthetic utility .
Properties
CAS No. |
50358-46-8 |
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Molecular Formula |
C9H7BrN2 |
Molecular Weight |
223.07 g/mol |
IUPAC Name |
7-bromoquinolin-6-amine |
InChI |
InChI=1S/C9H7BrN2/c10-7-5-9-6(4-8(7)11)2-1-3-12-9/h1-5H,11H2 |
InChI Key |
ZORZTGYYWJRCNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)Br)N |
Origin of Product |
United States |
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